N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, an imidazole moiety, and a methoxybenzyl group
Mechanism of Action
Target of action
The compound “N-[(2-methoxyphenyl)methyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide” contains an imidazole ring . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical pathways
Imidazole derivatives are involved in a wide range of biological processes, including signal transduction, enzyme catalysis, and gene regulation .
Result of action
Based on the biological activities of other imidazole derivatives, it could potentially have effects such as anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or transition metals .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The imidazole ring can be reduced to form dihydroimidazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce dihydroimidazoles .
Scientific Research Applications
N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
- N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)thiophene-2-carboxamide
- N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)pyrrole-2-carboxamide
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and binding affinity. This makes it distinct from similar compounds that contain thiophene or pyrrole rings .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-24-18-8-4-5-9-19(18)25(15)14-17-11-12-21(28-17)22(26)23-13-16-7-3-6-10-20(16)27-2/h3-12H,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEFMDYZCKNDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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